4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one
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Overview
Description
4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, commonly known as BTEC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BTEC is a member of the cycloheptatrienone family and has a unique chemical structure that makes it an interesting molecule to study.
Mechanism of Action
BTEC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. BTEC also induces apoptosis, or programmed cell death, in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
BTEC has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, BTEC has been shown to reduce inflammation in the lungs and inhibit the growth of tumors. BTEC has also been shown to have a low toxicity profile.
Advantages and Limitations for Lab Experiments
BTEC has several advantages for use in lab experiments, including its stability and solubility in organic solvents. However, BTEC is a relatively complex molecule to synthesize, which can limit its availability for use in experiments.
Future Directions
There are several potential future directions for research on BTEC. One area of interest is the development of BTEC-based materials for use in organic electronics. BTEC has also shown promise as a potential anti-inflammatory and anti-cancer agent, and further research is needed to explore these applications. Additionally, the synthesis of BTEC could be further optimized to improve yields and reduce costs.
Synthesis Methods
BTEC can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzaldehyde with malononitrile, followed by a Michael addition reaction with ethylamine and a final cyclization step using bromine. The synthesis of BTEC has been optimized over the years to improve yields and purity.
Scientific Research Applications
BTEC has been studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BTEC has been shown to have anti-inflammatory and anti-cancer properties. BTEC has also been used in the development of organic semiconductors for use in electronic devices.
properties
Molecular Formula |
C20H20BrNO3 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C20H20BrNO3/c1-3-22-17-11-10-15(21)13-16(20(17)24)18(23)12-9-14-7-5-6-8-19(14)25-4-2/h5-13H,3-4H2,1-2H3,(H,22,24)/b12-9+ |
InChI Key |
JXNNGIFWTNYEJR-FMIVXFBMSA-N |
Isomeric SMILES |
CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=CC=C2OCC)Br |
SMILES |
CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=CC=C2OCC)Br |
Canonical SMILES |
CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=CC=C2OCC)Br |
Origin of Product |
United States |
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